2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
2-(2-azidoethyl)-3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-16-9-11-4-2-3-10(11)7-15(8-11)6-5-13-14-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZHJBWFDKHSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Imines
Methodology:
Embodiments from patents describe the reduction of ring valeryl imines using hydride reagents such as sodium borohydride or potassium borohydride in suitable solvents (e.g., acetonitrile, dimethylbenzene) under nitrogen atmosphere.-
- Temperature: Approximately 90°C
- Atmosphere: Nitrogen to prevent oxidation
- Reagents: Sodium borohydride or potassium borohydride, zinc chloride or iron(III) chloride as catalysts
- Solvents: Acetonitrile, dimethylbenzene, or tetrahydrofuran (THF)
Outcome:
Formation of the octahydrocyclopenta[c]pyrrole with high yields (81-91%) and purity exceeding 95% as confirmed by HPLC.
Cyclization of N-Protected Precursors
Methodology:
Using N-protected octahydrocyclopentyl derivatives (e.g., N-Boc or N-tert-butyloxycarbonyl protected) followed by cyclization under controlled conditions, often involving chiral ligands and low-temperature reactions with lithium alkylides.-
- Temperature: -50°C to -78°C
- Solvent: Methyl tert-butyl ether or dioxane
- Reagents: Lithium alkylides, CO₂ or ethyl chloroformate for carboxylation or esterification
Outcome:
Efficient formation of the core with high stereoselectivity and yield, suitable for further functionalization.
Introduction of Azidoethyl Group
The azidoethyl moiety is typically introduced via nucleophilic substitution or azide addition reactions:
Nucleophilic Substitution on Alkyl Halides
Method:
Starting from a halogenated precursor (e.g., chloromethyl or bromomethyl derivatives of the core), azide ions (N₃⁻) are used to substitute the halogen via SN2 reaction.-
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to 60°C
- Reagent: Sodium azide (NaN₃) in excess
Notes:
The reaction proceeds with inversion of configuration and high efficiency, provided the precursor is primary.
Azide Addition to Double Bonds or Functional Groups
- Less common for this compound but feasible if suitable unsaturated intermediates are available.
Introduction of Methoxymethyl Group
The methoxymethyl (MOM) group is introduced as a protecting group or as a functional substituent:
Methylation of Hydroxyl Groups
Method:
Reaction of hydroxyl groups with chloromethyl methyl ether (MOM chloride) in the presence of a base like diisopropylethylamine (DIPEA).-
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature to 0°C
- Duration: Several hours
Direct Substitution on Amines or Other Nucleophiles
- Method:
Using MOM chloride to selectively methylate amino groups or other nucleophilic centers.
Summary of Preparation Methods Data Table
| Method | Starting Material | Reagents | Solvent | Temperature | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| A | Ring valeryl imines | NaBH₄, ZnCl₂ | Acetonitrile | ~90°C | Under N₂ | 81-91% | Reductive cyclization |
| B | N-Boc octahydrocyclopentyl derivatives | Lithium alkylide | THF | -78°C to -50°C | With CO₂ or ethyl chloroformate | High | Carboxylation/esterification |
| C | Halogenated precursor | NaN₃ | DMSO or DMF | Room temp to 60°C | SN2 substitution | Quantitative | Azidoethyl introduction |
| D | Hydroxyl groups | MOM chloride | DCM | Room temp | With DIPEA | Moderate to high | Methoxymethyl protection |
Research Findings and Considerations
Yield Optimization:
The use of inert atmospheres and low temperatures during key steps such as lithiation and azide substitution significantly improves yields and stereoselectivity.Safety Precautions:
Handling azides and chloromethyl reagents requires strict safety protocols due to their toxicity and explosiveness.Scalability:
The methods described are adaptable for scale-up, with high yields and straightforward purification steps, facilitating potential industrial production.Purity and Characterization: Purity levels exceeding 95% are achievable, confirmed via HPLC and NMR spectroscopy, essential for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: : The azido group can be reduced to form amino derivatives.
Substitution: : The methoxymethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives and nitro compounds.
Reduction: : Amino derivatives.
Substitution: : Various substituted methoxymethyl derivatives.
Scientific Research Applications
2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The azido group can be utilized in bioconjugation reactions, allowing for the labeling of biomolecules.
Industry: : It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through binding to specific receptors or enzymes. The azido group can participate in click chemistry reactions, forming stable triazole rings, which are useful in creating bioactive compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole with a related pyrrole derivative from the literature :
Research Findings and Implications
Biological Activity
The compound 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole is a member of the octahydrocyclopenta[c]pyrrole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the modification of existing octahydrocyclopenta[c]pyrrole derivatives. The introduction of the azido group and methoxymethyl substituent is crucial for enhancing biological activity.
Synthetic Route Overview
- Starting Material : Octahydrocyclopenta[c]pyrrole.
- Reagents : Sodium azide for azido group introduction and formaldehyde or methanol for methoxymethylation.
- Reaction Conditions : The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Antimicrobial Properties
Recent studies have shown that compounds derived from octahydrocyclopenta[c]pyrrole exhibit significant antimicrobial properties, particularly against resistant strains of bacteria.
Case Study: Antitubercular Activity
A study evaluated a series of oxazolidinone-class antimicrobial agents that included octahydrocyclopenta[c]pyrrole moieties. Selected compounds demonstrated:
- Inhibition against Mycobacterium tuberculosis : The compound showed superior activity compared to linezolid, a standard treatment for tuberculosis.
- Resistance Profiles : Some derivatives exhibited potent activity against vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating potential as a treatment option for multidrug-resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications:
- Azido Group : Enhances lipophilicity and may facilitate membrane penetration.
- Methoxymethyl Substituent : Contributes to stability and potentially alters binding interactions with bacterial targets.
Comparative Biological Activity Table
| Compound | Activity Type | Reference |
|---|---|---|
| 2-(2-Azidoethyl)-3a-(methoxymethyl)... | Antitubercular | |
| Linezolid | Standard Antitubercular | Comparative Benchmark |
| Various Oxazolidinones | Broad-spectrum Antimicrobial |
Stability and Metabolism
Research indicates that compounds with octahydrocyclopenta[c]pyrrole moieties demonstrate good metabolic stability in human microsomes, with low inhibition of cytochrome P450 enzymes. This is crucial for minimizing drug-drug interactions in clinical settings.
Docking Studies
Molecular docking studies suggest that the hydroxyl group in the azabicyclic C-ring interacts favorably within the hydrophobic pocket of bacterial ribosomes, similar to linezolid. This interaction is critical for the mechanism of action against bacterial protein synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole, and what challenges arise in achieving high regioselectivity?
- Methodological Answer : Synthesis typically involves multi-step strategies, such as cyclization of azidoethyl precursors followed by methoxymethyl functionalization. Key challenges include controlling regioselectivity during cyclopenta[c]pyrrole formation and avoiding side reactions (e.g., azide decomposition). Column chromatography (ethyl acetate/hexane gradients) is critical for purification, as seen in analogous pyrrole syntheses . Reagent choice (e.g., trichloroacetic acid for cyclization) and low-temperature conditions (−20°C) improve yield and selectivity .
Q. How can spectroscopic methods (NMR, IR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze hydrogen environments (e.g., azidoethyl protons at δ 3.1–3.4 ppm, methoxymethyl singlet at δ 3.3 ppm) and carbon shifts (cyclopentane carbons at 25–35 ppm) .
- IR : Confirm azide stretching vibrations (~2100 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹).
- HRMS : Match experimental m/z to theoretical values (e.g., [M+H]+ calculated for C₁₁H₂₀N₄O: 248.1634) .
- Data Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| 1H NMR | δ 3.3 (s, OCH₃) | Methoxymethyl confirmation |
| HRMS | m/z 248.1634 | Molecular ion validation |
Advanced Research Questions
Q. What strategies mitigate thermal instability of the azido group during reactions involving this compound?
- Methodological Answer : Use low-temperature conditions (−15°C to 0°C) and inert atmospheres (N₂/Ar) to suppress azide decomposition. Solvent polarity (e.g., dichloromethane) and steric hindrance from the cyclopenta[c]pyrrole scaffold can stabilize intermediates. Kinetic monitoring via in-situ IR spectroscopy helps detect early decomposition .
Q. How does the stereochemistry of the octahydrocyclopenta[c]pyrrole core influence reactivity in Huisgen cycloaddition reactions?
- Methodological Answer : Computational modeling (DFT) predicts that the 3a-(methoxymethyl) group creates steric bias, favoring endo transition states in azide-alkyne cycloadditions. Experimental validation involves comparing reaction rates of enantiopure vs. racemic mixtures. X-ray crystallography of cycloadducts (e.g., triazoles) confirms stereochemical outcomes .
Q. What computational frameworks are suitable for predicting this compound’s solubility and partition coefficients (logP)?
- Methodological Answer : Use COSMO-RS or QSPR models parameterized with octahydrocyclopenta[c]pyrrole derivatives. Input SMILES (e.g.,
C1C[C@@H]2CN[C@H]1C2N3CCOC3) to calculate solvation free energy and logP. Validate with experimental HPLC data using C18 columns and acetonitrile/water gradients .
Theoretical and Methodological Integration
Q. How can this compound’s reactivity be contextualized within the broader framework of strained bicyclic amine chemistry?
- Methodological Answer : Link its reactivity to Marcus theory for electron transfer (azide reduction) or Baldwin’s rules for cyclization kinetics. Compare its ring strain (via DFT-computed bond angles) to analogous norbornene systems to explain enhanced nucleophilicity at the azidoethyl moiety .
Q. What experimental controls are essential when studying catalytic hydrogenation of the azido group in this scaffold?
- Methodological Answer : Include negative controls (e.g., reactions without catalyst) to rule out thermal reduction. Monitor NH₃ byproduct formation via GC-MS. Optimize catalyst loading (e.g., 5% Pd/C) and H₂ pressure (1–3 atm) to minimize over-reduction of the pyrrole ring .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for azide-alkyne cycloadditions involving this compound?
- Methodological Answer : Variability often stems from differences in copper catalyst sources (CuI vs. CuSO₄/ascorbate) or solvent polarity. Systematic DOE (Design of Experiments) testing factors like temperature (25–60°C), solvent (t-BuOH/H₂O vs. DMF), and catalyst load (1–10 mol%) identifies optimal conditions .
Training and Skill Requirements
Q. What advanced techniques should researchers master to characterize this compound’s degradation products?
- Methodological Answer : Proficiency in LC-HRMS/MS for identifying azide decomposition byproducts (e.g., amines, nitriles). Couple with isotopic labeling (15N-azide) to trace reaction pathways. Training in cryogenic NMR (e.g., 600 MHz with cryoprobe) enhances sensitivity for low-concentration intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
